

Jaconine hydrochloride related compounds and derivatives

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Compound of Interest		
Compound Name:	Jaconine hydrochloride	
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An In-depth Technical Guide to **Jaconine Hydrochloride**, Related Compounds, and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolizidine alkaloids (PAs) are a large class of naturally occurring secondary metabolites found in over 6,000 plant species, representing approximately 3% of the world's flowering plants.[1][2] These compounds are produced by plants as a defense mechanism against herbivores.[2][3] Of the more than 660 PAs and their N-oxides (PANOs) identified, about half exhibit significant toxicity, including carcinogenicity and particularly hepatotoxicity.[2][4]

This guide focuses on a specific subset of these compounds: jacobine, its chlorinated derivative jaconine, and other structurally related PAs isolated from the genus Senecio, such as Senecio jacobaea (tansy ragwort).[4][5] Jacobine and its related compounds are of significant interest in toxicology and pharmacology due to their potent biological activities.[5][6] Human and livestock exposure can occur through the consumption of contaminated food products like grains, honey, milk, and herbal supplements.[4][7] This document provides a comprehensive overview of the chemistry, biological activity, and toxicological mechanisms of jacobine, jaconine, and their congeners, serving as a technical resource for professionals in drug development and toxicology research.



Chemical Structures and Properties

Jaconine, jacobine, senecionine, and retrorsine are macrocyclic diester pyrrolizidine alkaloids, characterized by a core necine base esterified with a necic acid.[2] The 1,2-unsaturated nature of the necine base is a key structural feature required for their toxicity.[1][2]

Jaconine is a chlorinated pyrrolizine alkaloid, structurally related to jacoline where a secondary hydroxyl group is replaced by chlorine.[8] Jacobine, its precursor, is an epoxide-containing PA that can be converted to jaconine via a reaction with hydrochloric acid.[9] Other significant related PAs include Senecionine and Retrorsine, which are commonly found alongside jacobine in Senecio species.[10][11][12]

Table 1: Physicochemical Properties of Jaconine,

Jacobine, and Related PAs

Compound	Molecular Formula	Molecular Weight (g/mol)	CAS Number	Key Structural Features
Jaconine	C18H26CINO6	387.9	480-75-1	Chlorohydrin, Macrocyclic Lactone[8]
Jacobine	C18H25NO6	351.4	6870-67-3	Epoxide Ring, Macrocyclic Lactone[9][13]
Senecionine	C18H25NO5	335.39	130-01-8	12-membered Lactone Ring[11] [14]
Retrorsine	C18H25NO6	351.39	480-54-6	Bicyclic Pyrrolizidine Ring[12][15]

Synthesis and Derivatization

Detailed, publicly available protocols for the complete chemical synthesis of **jaconine hydrochloride** are scarce. The primary described method of formation is through the



derivatization of its naturally occurring precursor, jacobine.

Jacobine, when treated with hydrochloric acid, undergoes a reaction that opens the epoxide ring to form the corresponding chlorohydrin, which is jaconine.[9] This relationship highlights a straightforward method for generating jaconine from isolated jacobine for research purposes.



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Caption: Derivatization of Jacobine to Jaconine.

Biological Activities and Toxicology

The primary biological effect of jacobine, jaconine, and related 1,2-unsaturated PAs is significant hepatotoxicity.[5][7] These compounds are also recognized as potentially carcinogenic, mutagenic, and teratogenic.[2][6]

- Hepatotoxicity: The liver damage is a result of metabolic activation into highly reactive pyrrolic metabolites.[5] This can lead to conditions such as hepatic veno-occlusive disease.
 [5][15]
- Genotoxicity: The reactive metabolites can form adducts with DNA, leading to genotoxic
 effects.[5][16] Retrorsine, for example, has been shown to bind with DNA and inhibit the
 proliferative capacity of hepatocytes.[16]
- Enzyme Modulation: Senecionine has been observed to decrease the activities of glutathione S-transferase, aminopyrine demethylase, and arylhydrocarbon hydroxylase (AHH).[7][17]

Table 2: Summary of Toxicological Data



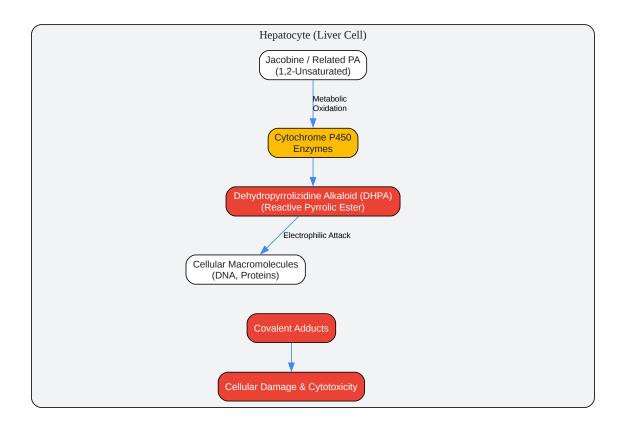
Compound	Test Organism	Route of Administrat ion	Value	Units	Reference
Senecionine	Mouse	Intravenous (i.v.)	LD ₅₀ : 64.12 ± 2.24	mg/kg	[14]

Mechanism of Action: Metabolic Activation

The toxicity of jacobine and related PAs is not inherent to the parent molecule but arises from its metabolic activation within the liver.[5] The process is primarily mediated by cytochrome P450 (CYP450) monooxygenases.[11]

- Activation: The 1,2-unsaturated necine base of the PA is oxidized by CYP450 enzymes to form a highly reactive dehydropyrrolizidine alkaloid (DHPA), also known as a pyrrolic ester.[5]
 [11]
- Electrophilic Attack: The resulting DHPA is a potent electrophile. It readily reacts with cellular nucleophiles.
- Adduct Formation: The DHPA forms covalent bonds (adducts) with biological macromolecules, including DNA and cellular proteins.[5][11]
- Cellular Damage: These adducts disrupt normal cellular function, leading to loss of cellular integrity, necrosis, inhibition of mitosis, and induction of apoptosis, ultimately causing the observed hepatotoxicity and genotoxicity.[5]





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Caption: Metabolic activation pathway of Pyrrolizidine Alkaloids.

Experimental Protocols

The following is a representative methodology for an in vivo study to assess the hepatotoxicity of a pyrrolizidine alkaloid, based on protocols described for senecionine.[7][17]

Objective: To determine the effect of senecionine on hepatic enzyme activity in a rodent model.

Materials:

Test Animals: Swiss albino rats (155-175 g)

Test Compound: Senecionine

Vehicle: Normal saline



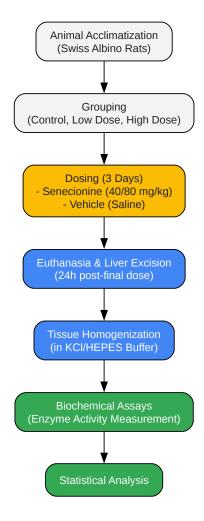
- Homogenization Buffer: 1.15% KCl, 0.02 M HEPES (pH 7.4)
- Standard laboratory equipment for dosing, dissection, and homogenization.

Methodology:

- Animal Acclimatization: House animals in standard conditions with free access to food and water for at least one week prior to the experiment.
- Grouping: Divide animals into a control group and test groups (e.g., low dose and high dose).
- Dosing Regimen:
 - Administer senecionine to the test groups at the desired daily doses (e.g., 40 or 80 mg/kg body weight). The route of administration (e.g., intraperitoneal, oral gavage) should be consistent.
 - Administer an equivalent volume of the vehicle (normal saline) to the control group.
 - Continue the dosing for a specified period (e.g., 3 consecutive days).[17]
- Sample Collection: 24 hours after the final dose, euthanize the animals via an approved method.
- Tissue Processing:
 - Immediately perform a laparotomy and excise the liver.
 - Weigh the liver.
 - Homogenize the liver tissue in ice-cold homogenization buffer.
- Biochemical Analysis:
 - Centrifuge the homogenate to separate subcellular fractions (e.g., microsomal, cytosolic).



- Use the appropriate fractions to perform enzymatic assays for key metabolic enzymes, such as glutathione S-transferase, aminopyrine demethylase, and arylhydrocarbon hydroxylase.
- Data Analysis: Compare the enzyme activities in the test groups to the control group using appropriate statistical methods (e.g., ANOVA, t-test).



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Caption: General workflow for an in vivo PA toxicology study.

Conclusion and Future Directions



Jaconine hydrochloride and its related pyrrolizidine alkaloids are potent natural toxins with well-established mechanisms of hepatotoxicity driven by metabolic activation. The information summarized in this guide highlights the chemical properties, biological activities, and toxicological pathways of these compounds. For researchers and professionals in drug development, understanding the structure-toxicity relationships of PAs is crucial for risk assessment of herbal medicines and for identifying potential scaffolds that could be modified to create therapeutic agents, provided their toxicity can be mitigated.

Future research should focus on:

- Developing detailed analytical methods for the detection and quantification of jaconine and its metabolites in biological matrices.
- Investigating specific CYP450 isozymes responsible for the activation of jacobine and jaconine.
- Exploring potential inhibitor compounds or detoxification pathways to mitigate PA-induced toxicity.
- Conducting further studies to fully elucidate the downstream signaling cascades affected by PA-macromolecule adduct formation.

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